Synthesis of N-(2-Methoxyethyl)-N-methylglycine: A Technical Guide
Synthesis of N-(2-Methoxyethyl)-N-methylglycine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of N-(2-Methoxyethyl)-N-methylglycine, a glycine derivative with potential applications in medicinal chemistry and drug development.[1][2] This document outlines two primary synthetic pathways, including detailed experimental protocols derived from analogous chemical transformations. The guide also presents key chemical data in a structured format for easy reference and comparison. The information herein is intended to support researchers and professionals in the efficient synthesis and utilization of this compound.
Introduction
N-(2-Methoxyethyl)-N-methylglycine (CAS No. 915925-21-2) is a tertiary amino acid derivative.[3] Its structure, featuring both a lipophilic methoxyethyl group and a hydrophilic carboxylic acid moiety, makes it an interesting building block for the synthesis of more complex molecules, including peptoids and other peptidomimetics. This guide details two plausible and effective methods for its laboratory-scale synthesis.
Chemical Properties
The key properties of the target compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 915925-21-2 | [3] |
| Molecular Formula | C6H13NO3 | [3] |
| Molecular Weight | 147.17 g/mol | [2] |
| IUPAC Name | 2-(2-methoxyethyl(methyl)amino)acetic acid | [3] |
| Purity (Typical) | ≥97% | [3] |
Synthetic Pathways
Two primary synthetic routes are proposed for the synthesis of N-(2-Methoxyethyl)-N-methylglycine. The selection of a particular route may depend on the availability of starting materials, desired scale, and laboratory capabilities.
Route 1: Direct N-Alkylation of Sarcosine
This single-step approach involves the direct alkylation of N-methylglycine (sarcosine) with a suitable 2-methoxyethylating agent, such as 2-methoxyethyl chloride or bromide, in the presence of a base.
Caption: Synthetic Route 1: Direct N-Alkylation of Sarcosine.
Route 2: Two-Step Synthesis via Hydroxyethyl Intermediate
This pathway involves an initial reaction to form N-(2-hydroxyethyl)-N-methylglycine, followed by O-methylation of the hydroxyl group to yield the final product.
Caption: Synthetic Route 2: Two-Step Synthesis via O-Methylation.
Experimental Protocols
The following protocols are detailed methodologies for the proposed synthetic routes. Standard laboratory safety procedures should be followed at all times.
Protocol for Route 1: Direct N-Alkylation of Sarcosine
This protocol is based on general procedures for the N-alkylation of amino acids.
3.1.1. Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | CAS No. |
| N-Methylglycine (Sarcosine) | C3H7NO2 | 89.09 | 107-97-1 |
| 2-Bromoethyl methyl ether | C3H7BrO | 138.99 | 6482-24-2 |
| Potassium Carbonate (K2CO3) | K2CO3 | 138.21 | 584-08-7 |
| N,N-Dimethylformamide (DMF) | C3H7NO | 73.09 | 68-12-2 |
| Diethyl ether | (C2H5)2O | 74.12 | 60-29-7 |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 7647-01-0 |
| Sodium Sulfate (Na2SO4) | Na2SO4 | 142.04 | 7757-82-6 |
3.1.2. Procedure
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To a stirred solution of N-methylglycine (1.0 eq.) and potassium carbonate (2.5 eq.) in anhydrous DMF, add 2-bromoethyl methyl ether (1.1 eq.) dropwise at room temperature.
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Heat the reaction mixture to 60-70 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
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After completion, cool the mixture to room temperature and filter to remove inorganic salts.
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Remove the DMF under reduced pressure.
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Dissolve the residue in water and wash with diethyl ether to remove any unreacted alkylating agent.
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Adjust the pH of the aqueous layer to ~2-3 with 1M HCl.
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Extract the product into a suitable organic solvent (e.g., ethyl acetate).
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the product by column chromatography on silica gel or by recrystallization.
Protocol for Route 2: Two-Step Synthesis
Step 1: Synthesis of N-(2-Hydroxyethyl)-N-methylglycine
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Follow the procedure for Route 1, substituting 2-bromoethyl methyl ether with 2-chloroethanol (1.1 eq.).
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The resulting intermediate, N-(2-hydroxyethyl)-N-methylglycine, can be isolated and purified as described above.[4]
Step 2: O-Methylation of N-(2-Hydroxyethyl)-N-methylglycine
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Dissolve N-(2-hydroxyethyl)-N-methylglycine (1.0 eq.) in anhydrous THF.
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Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise.
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Allow the mixture to stir at 0 °C for 30 minutes, then add methyl iodide (1.2 eq.) dropwise.
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Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by carefully adding water.
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Follow the extraction and purification steps as outlined in Route 1.
Data Presentation
Reagent Summary
| Route | Key Reagents | Stoichiometry (eq.) |
| 1 | N-Methylglycine | 1.0 |
| 2-Bromoethyl methyl ether | 1.1 | |
| Potassium Carbonate | 2.5 | |
| 2a | N-Methylglycine | 1.0 |
| 2-Chloroethanol | 1.1 | |
| Potassium Carbonate | 2.5 | |
| 2b | N-(2-Hydroxyethyl)-N-methylglycine | 1.0 |
| Sodium Hydride | 1.1 | |
| Methyl Iodide | 1.2 |
Expected Product Characterization
| Analysis | Expected Data |
| ¹H NMR | Signals corresponding to the N-methyl, N-methylene, O-methyl, and methoxyethyl protons. |
| ¹³C NMR | Resonances for the carboxyl carbon, and the various aliphatic carbons. |
| Mass Spec (ESI+) | [M+H]⁺ at m/z ~148.09 |
| Purity (HPLC) | >95% after purification |
Biological Context and Experimental Workflows
A thorough review of the scientific literature did not reveal any established biological signaling pathways in which N-(2-Methoxyethyl)-N-methylglycine is directly implicated. Similarly, specific experimental workflows for its application are not widely documented. Its utility is primarily as a synthetic intermediate in the construction of larger, more complex molecules for various research purposes, including drug discovery.
Conclusion
This technical guide has outlined two viable synthetic routes for the preparation of N-(2-Methoxyethyl)-N-methylglycine. The direct N-alkylation of sarcosine represents a more atom-economical and straightforward approach. The two-step method provides an alternative, particularly if the hydroxyethyl intermediate is readily available. The provided protocols, while based on analogous reactions, should serve as a solid foundation for the successful synthesis of this compound in a laboratory setting. Further optimization of reaction conditions may be necessary to achieve maximum yield and purity.
